![molecular formula C19H21FN6O2 B11483427 N-cycloheptyl-3-(4-fluorobenzyl)-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carboxamide](/img/structure/B11483427.png)
N-cycloheptyl-3-(4-fluorobenzyl)-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the triazolopyrimidine core.
Substitution: The fluorophenylmethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific enzymes involved in cell cycle regulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity and potential anticancer properties.
Triazolopyrimidine derivatives: Similar in structure and function, often studied for their biological activities and therapeutic potential.
Uniqueness
N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which contribute to its specific biological activities and potential therapeutic applications. Its ability to inhibit CDKs and induce apoptosis in cancer cells highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C19H21FN6O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-[(4-fluorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21FN6O2/c20-13-9-7-12(8-10-13)11-26-17-15(24-25-26)18(27)23-16(22-17)19(28)21-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,21,28)(H,22,23,27) |
InChI Key |
HDWWENNABSFYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NC3=C(C(=O)N2)N=NN3CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


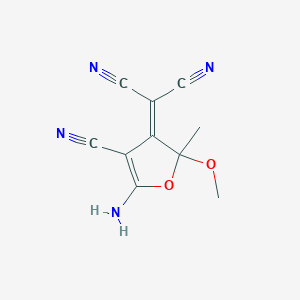
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline](/img/structure/B11483360.png)
![5-(4-fluorophenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11483363.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B11483372.png)
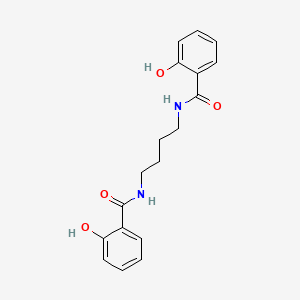
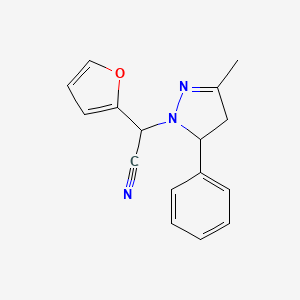
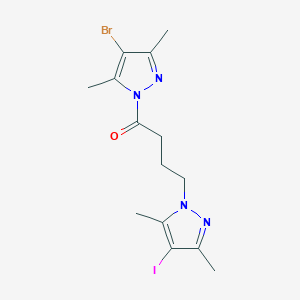
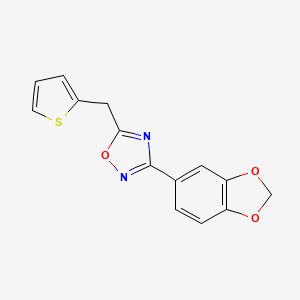
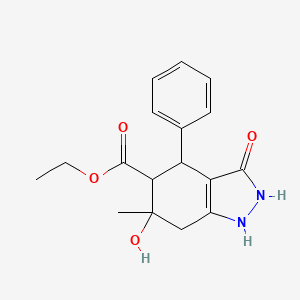
![N-1-adamantyl-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B11483416.png)

![N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B11483431.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483432.png)
